4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzene-1-sulfonamide
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Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide is a compound that belongs to the class of maleimides, which are known for their diverse biological activities and practical applications. This compound features an activated double bond and an imide group, making it highly reactive and suitable for various chemical reactions .
Preparation Methods
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include p-toluenesulfonic acid, lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing various derivatives and polymers.
Mechanism of Action
The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide involves its interaction with various molecular targets and pathways. The biogenic imide group ensures high and diverse biological activities, including selective inhibition of proteins like cyclooxygenase and enzyme kinase . These interactions play a vital role in the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide include:
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Shares a similar structure but with a benzoic acid group instead of a nonyl group.
N-phenylmaleimide: Another maleimide derivative with similar reactivity and applications.
p-nitrophenylmaleimide: Known for its use in polymerization processes.
The uniqueness of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-nonylbenzenesulfonamide lies in its specific structure, which imparts distinct biological activities and reactivity compared to other maleimide derivatives.
Properties
CAS No. |
61633-10-1 |
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Molecular Formula |
C19H26N2O4S |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-N-nonylbenzenesulfonamide |
InChI |
InChI=1S/C19H26N2O4S/c1-2-3-4-5-6-7-8-15-20-26(24,25)17-11-9-16(10-12-17)21-18(22)13-14-19(21)23/h9-14,20H,2-8,15H2,1H3 |
InChI Key |
IKSGBUXWJSBHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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